molecular formula C16H24N4O4 B3984798 5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline

5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline

Cat. No.: B3984798
M. Wt: 336.39 g/mol
InChI Key: XKTVAJXIGIYLQY-UHFFFAOYSA-N
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Description

5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline is an organic compound that features both morpholine and nitro functional groups

Preparation Methods

The synthesis of 5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline typically involves multi-step organic reactions. One common synthetic route includes the nitration of aniline derivatives followed by the introduction of morpholine groups through nucleophilic substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of nitroso or nitro derivatives.

    Reduction: Using reducing agents such as sodium borohydride or hydrogen gas, the nitro group can be reduced to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine groups can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine groups may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

5-(morpholin-4-yl)-N-[2-(morpholin-4-yl)ethyl]-2-nitroaniline can be compared with other similar compounds, such as:

    4-(morpholin-4-yl)-2-nitroaniline: Lacks the additional morpholine group, which may affect its solubility and reactivity.

    N-(2-morpholin-4-ylethyl)-2-nitroaniline: Similar structure but with different positioning of functional groups, leading to variations in chemical behavior and applications.

The uniqueness of this compound lies in its dual morpholine groups and nitro functionality, which provide a versatile platform for chemical modifications and diverse applications.

Properties

IUPAC Name

5-morpholin-4-yl-N-(2-morpholin-4-ylethyl)-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O4/c21-20(22)16-2-1-14(19-7-11-24-12-8-19)13-15(16)17-3-4-18-5-9-23-10-6-18/h1-2,13,17H,3-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTVAJXIGIYLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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